molecular formula C7H4BrNO B1268615 3-Bromofuro[3,2-c]pyridine CAS No. 92404-70-1

3-Bromofuro[3,2-c]pyridine

Cat. No. B1268615
CAS RN: 92404-70-1
M. Wt: 198.02 g/mol
InChI Key: NGAUYIAIKJKRLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromofuro[3,2-c]pyridine derivatives often involves carbon-carbon coupling reactions, highlighting the pivotal role of such processes in organic chemistry. For instance, Ghiasuddin et al. (2018) synthesized novel pyridine derivatives through carbon-carbon coupling, which were then characterized by XRD and spectroscopic techniques, underpinning the versatility of these methodologies in creating complex organic compounds (Ghiasuddin et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of related bromo-furo and bromo-pyridine derivatives has been investigated using single-crystal X-ray diffraction data. Such studies provide valuable insights into the solid-state geometry, intermolecular hydrogen bonding, and π-π interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Rodi et al., 2013).

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

  • Synthesis of Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines : Utilizing derivatives of 3-bromopyridine, researchers developed novel compounds with potential inhibitory activity against Ser/Thr kinases, particularly effective against CLK1 kinase (Deau et al., 2013).

Chemical Process Development

  • Bromination of Pyridine : Research on the bromination of pyridine in sulfuric acid has led to the production of 3-bromopyridine, a related compound, which can be used as a building block in organic synthesis (Hertog, Does & Landheer, 2010).
  • Copper-Mediated Synthesis of 3-Bromo-imidazo[1,2-a]pyridines : A method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides via copper-mediated aerobic oxidative coupling has been developed, highlighting the versatility of brominated pyridine compounds (Zhou et al., 2016).

Molecular and Chemical Analysis

  • Density Functional Theory (DFT) Studies : DFT studies were applied to analyze the properties of bromo-substituted pyridines, such as 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into molecular behavior and potential applications (Vural & Kara, 2017).
  • X-Ray Diffraction and Antitumor Activity : The crystal structure and antitumor activity of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were analyzed, showing the significance of bromo-substituted pyridines in drug discovery (Zhou et al., 2015).

Novel Synthesis Methods

  • Thermal Synthesis of 3-Bromothieno[3,2-c]pyridine : A new method for synthesizing 3-bromothieno[3,2-c]pyridine was developed, demonstrating an efficient and safer approach to creating this compound (Boros & Kaldor, 2015).
  • Synthesis of Heterocyclic Compounds : 3-Bromoacetylcoumarin was used to synthesize various heterocyclic compounds, showcasing the utility of bromo-substituted compounds in creating diverse chemical structures (Mohareb & MegallyAbdo, 2015).

Fluorescence Behavior Analysis

  • Study of Fluorescence Behavior : The effect of donor-acceptor substituent on the fluorescence behavior of Thieno[3, 2-c]pyridine derivatives was investigated, highlighting the potential of bromo-substituted pyridines in optical applications (Toche & Chavan, 2013).

Safety And Hazards

3-Bromofuro[3,2-c]pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAUYIAIKJKRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348914
Record name furo[3,2-c]pyridine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuro[3,2-c]pyridine

CAS RN

92404-70-1
Record name furo[3,2-c]pyridine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromofuro[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yamaguchi, K Awajima, Y Hirai… - Journal of …, 1998 - Wiley Online Library
Bromination of 3‐bromofuro[2,3‐b]‐ 1a, ‐[3,2‐b]‐ 1b and ‐ [3,2‐c]pyridine 1d afforded the 2,3‐dibromo derivatives 2a, 2b and 2d, while the ‐[2,3‐c]‐ compound 1c did not give the …
Number of citations: 13 onlinelibrary.wiley.com
S Yamaguchi, H Saitoh, M Kurosaki… - Journal of …, 1999 - Wiley Online Library
Bromination of α‐cyanopyridine derivatives of furopyridines 1a‐d gave the 2,3‐dibromo‐2,3‐dihydro compounds 2a‐d in excellent yields. Treatment of 2a‐d with sodium hydroxide in …
Number of citations: 3 onlinelibrary.wiley.com
S Shiotani, H Morita, M Inoue, T Ishida… - Journal of …, 1984 - Wiley Online Library
In order to reveal the reactivities of furopyridines, we undertook bromination and nitration of four furopyridines (1, 2, 3 and 4) whose chemical properties had been almost unknown. …
Number of citations: 38 onlinelibrary.wiley.com

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